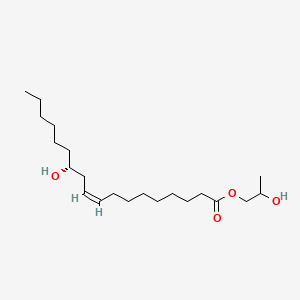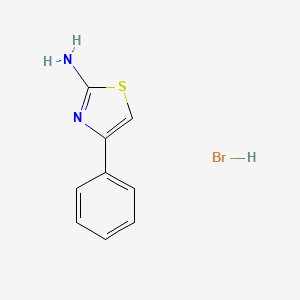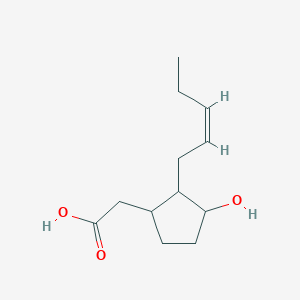
(+/-)-Cucurbic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Cucurbic Acid is a chemical compound that belongs to the class of carboxylic acids Carboxylic acids are characterized by the presence of a carboxyl group (-COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of carboxylic acids, including (+/-)-Cucurbic Acid, can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Grignard Reagents: When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.
Hydrolysis of Esters: Carboxylic acids can be produced through the acidic hydrolysis of esters.
Industrial Production Methods
Industrial production of carboxylic acids often involves large-scale oxidation processes, such as the oxidation of hydrocarbons or alcohols. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Cucurbic Acid undergoes various chemical reactions, including:
Oxidation: Carboxylic acids can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of carboxylic acids can yield primary alcohols.
Substitution: Carboxylic acids can undergo substitution reactions to form esters, amides, and anhydrides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols (for esterification), ammonia or amines (for amidation)
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Primary alcohols.
Substitution: Esters, amides, and anhydrides
Aplicaciones Científicas De Investigación
(+/-)-Cucurbic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of (+/-)-Cucurbic Acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and food production.
Citric Acid: A tricarboxylic acid commonly found in citrus fruits and used in food and beverage industries.
Lactic Acid: A hydroxycarboxylic acid used in food, pharmaceutical, and cosmetic industries
Uniqueness
(+/-)-Cucurbic Acid is unique due to its specific chemical structure and properties, which differentiate it from other carboxylic acids
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
2-[3-hydroxy-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3- |
Clave InChI |
LYSGIJUGUGJIPS-ARJAWSKDSA-N |
SMILES isomérico |
CC/C=C\CC1C(CCC1O)CC(=O)O |
SMILES canónico |
CCC=CCC1C(CCC1O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


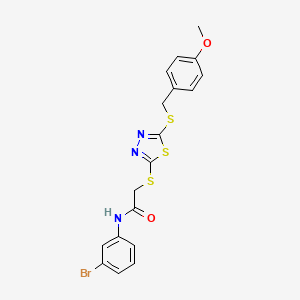
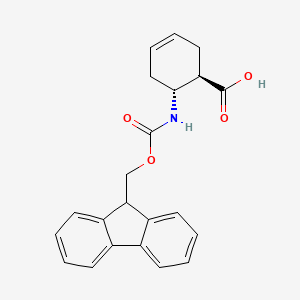
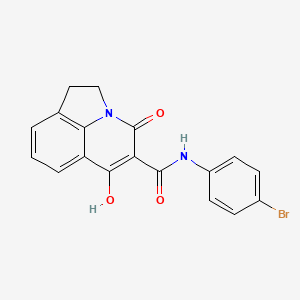
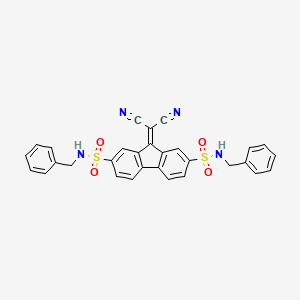
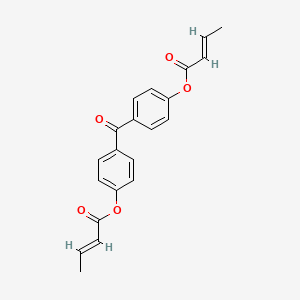
![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)
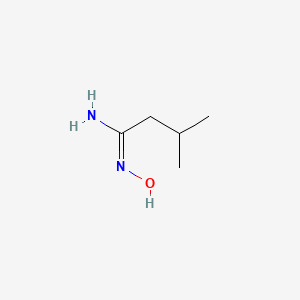
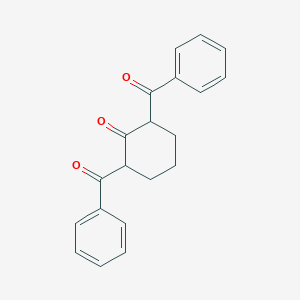
![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)
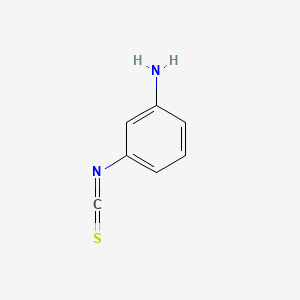
![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)
